N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a cyclopropanecarboxamide derivative characterized by a cyclopropyl group directly attached to the carboxamide moiety, a hydroxyl-bearing ethyl chain, and a furan-2-yl substituent. These analogs are often explored for their bioactivity, including kinase inhibition (e.g., GSK-3β) and fungicidal properties .
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(9-3-4-9)14-8-13(16,10-5-6-10)11-2-1-7-17-11/h1-2,7,9-10,16H,3-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCAVAZSRGOGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2CC2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. . The final step involves the formation of the carboxamide group under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form cyclopropyl derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopropyl and furan derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s uniqueness lies in its furan-2-yl and hydroxyethyl substituents. Below is a comparative analysis with structurally related cyclopropanecarboxamides:
Table 1: Key Structural and Functional Differences
Key Observations:
Heterocyclic Substituents: The furan-2-yl group in the target compound introduces an oxygen-rich aromatic system, contrasting with the thiazole (sulfur/nitrogen) in or pyridine (nitrogen) in . Furan’s electron-donating properties may alter binding interactions in biological targets compared to thiazole’s electron-withdrawing effects .
Hydroxyethyl Chain :
- The hydroxyl group may confer hydrogen-bonding capacity, similar to the dihydroxypropyl moiety in the indole-containing analog (). However, steric bulk from cyclopropyl groups could limit conformational flexibility relative to simpler alkyl chains .
Cyclopropane Carboxamide Core :
- The cyclopropane ring is a common feature across analogs, likely contributing to metabolic stability and rigid spatial orientation for target engagement. For example, Compound 19 () retains this core but incorporates a sulfonamide linker for enhanced solubility .
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Cyclopropyl groups : These contribute to the compound's rigidity and may influence its interaction with biological targets.
- Furan ring : A five-membered aromatic ring that can participate in various chemical reactions and interactions.
- Hydroxyethyl moiety : This functional group enhances solubility and may facilitate interactions with biological macromolecules.
The molecular formula of this compound is with a molecular weight of approximately 221.25 g/mol.
Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. These activities are likely mediated through its interaction with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. The functional groups within the compound facilitate hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit specific enzymes associated with inflammatory responses. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation.
| Study | Target Enzyme | Result |
|---|---|---|
| COX-1 | Inhibition observed at IC50 = 25 µM | |
| COX-2 | Selective inhibition at IC50 = 30 µM |
In Vivo Studies
Animal models have been employed to assess the analgesic effects of the compound. In a rodent model of acute pain, administration of this compound resulted in a significant reduction in pain responses compared to control groups.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study published in a peer-reviewed journal highlighted the compound's effectiveness in reducing inflammation in a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in edema, suggesting its potential as an anti-inflammatory agent.
- Analgesic Effects : Another investigation focused on the analgesic properties of the compound using the hot plate test in mice. The findings revealed that treatment with this compound significantly increased latency times, indicating enhanced pain tolerance.
- Structural Activity Relationship (SAR) : Research into similar compounds has provided insights into how modifications to the cyclopropane or furan moieties can alter biological activity. For instance, replacing the furan ring with other heterocycles resulted in varying degrees of COX inhibition, emphasizing the importance of structural elements in determining pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
